molecular formula C11H16NO4P B14628725 Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate CAS No. 57353-44-3

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate

Katalognummer: B14628725
CAS-Nummer: 57353-44-3
Molekulargewicht: 257.22 g/mol
InChI-Schlüssel: GQRDCKBYLSNMFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆NO₄P. This compound is characterized by the presence of a phosphonate group, a hydroxyimino group, and a phenyl group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with benzaldehyde oxime under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and benzaldehyde oxime.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Hydrolysis: Phosphonic acids and corresponding alcohols or amines.

    Substitution: New phosphonate derivatives with different substituents.

    Oxidation/Reduction: Compounds with altered oxidation states of the hydroxyimino group.

Wirkmechanismus

The mechanism of action of diethyl [(hydroxyimino)(phenyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. The hydroxyimino group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

57353-44-3

Molekularformel

C11H16NO4P

Molekulargewicht

257.22 g/mol

IUPAC-Name

N-[diethoxyphosphoryl(phenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H16NO4P/c1-3-15-17(14,16-4-2)11(12-13)10-8-6-5-7-9-10/h5-9,13H,3-4H2,1-2H3

InChI-Schlüssel

GQRDCKBYLSNMFP-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(=NO)C1=CC=CC=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.